5,12-Bis(phenylethynyl)naphthacene

Descripción general

Descripción

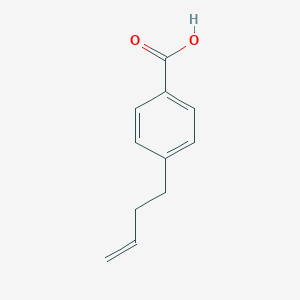

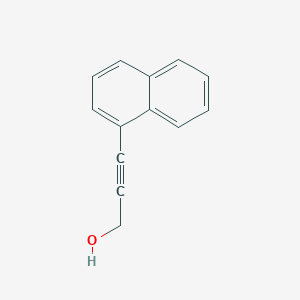

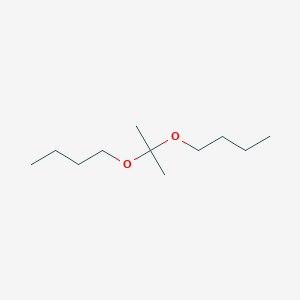

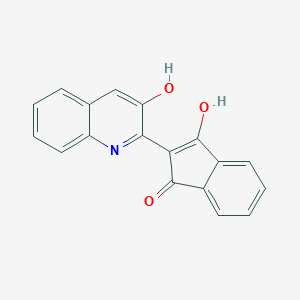

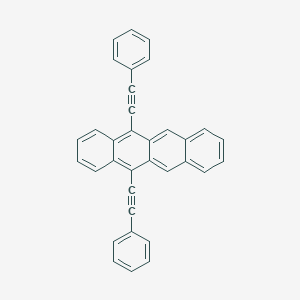

5,12-Bis(phenylethynyl)naphthacene, also known as BPEN, is a synthetic organic compound that belongs to the class of naphthalene derivatives . It is composed of two phenylethynyl groups connected to a central naphthalene ring . It is used as a fluorescent dye in lightsticks and yields orange light .

Molecular Structure Analysis

The molecular structure of 5,12-Bis(phenylethynyl)naphthacene consists of a central naphthalene ring with two phenylethynyl groups attached . The empirical formula is C34H20 . The SMILES string representation isc1ccc (cc1)C#Cc2c3ccccc3c (C#Cc4ccccc4)c5cc6ccccc6cc25 . Physical And Chemical Properties Analysis

5,12-Bis(phenylethynyl)naphthacene has a molecular weight of 428.52 g/mol . It has a melting point of 248 °C . The maximum wavelength (λmax) at which it absorbs light is 550 nm .Aplicaciones Científicas De Investigación

Organic Electronics

5,12-Bis(phenylethynyl)tetracene: is utilized as an n-channel organic semiconductor . Its molecular structure allows for efficient charge transport, making it suitable for use in organic field-effect transistors (OFETs). The phenylethynyl groups contribute to its solid-state packing and electronic properties, which are crucial for device performance.

Photovoltaics

In the realm of organic solar cells , this compound exhibits singlet fission (SF) properties . SF is a process where a singlet exciton splits into two triplet excitons, potentially doubling the number of electron-hole pairs generated from a single photon. This can significantly enhance the efficiency of solar cells beyond the Shockley-Queisser limit.

OLEDs

For organic light-emitting diodes (OLEDs) , the high triplet yield and broad spectral coverage of visible absorption due to SF make 5,12-Bis(phenylethynyl)tetracene a promising material . It can potentially be used to harvest triplet excitons for light emission, which is usually a loss process in fluorescent OLEDs.

Photonics

In photonics , materials with SF capabilities are of great interest. The ability of 5,12-Bis(phenylethynyl)tetracene to efficiently generate triplet excitons can be exploited in developing new photonic devices that require control over light-matter interactions at the quantum level .

Lightsticks

Interestingly, 5,12-Bis(phenylethynyl)naphthacene is used as a fluorescent dye in lightsticks , where it yields orange light . This application takes advantage of its luminescent properties and demonstrates its practical use in consumer products.

Research and Development

The compound’s intriguing properties make it a subject of ongoing research, particularly in understanding and improving SF dynamics and triplet exciton generation . These studies are crucial for the future design of materials and devices in organic electronics and photonics.

Mecanismo De Acción

Target of Action

5,12-Bis(phenylethynyl)naphthacene, also known as 5,12-Bis(phenylethynyl)tetracene, is primarily used as a fluorescent dye . Its primary targets are the molecules that it binds to emit light, typically used in lightsticks .

Mode of Action

The compound interacts with its targets by absorbing energy and then re-emitting it as light. This process is known as fluorescence. When the compound absorbs energy, it enters an excited state. When it returns to its ground state, it emits the energy as light .

Biochemical Pathways

It’s known that the compound’s fluorescence can be used to study the structure and function of proteins, as well as the interactions between proteins and other molecules .

Result of Action

The primary result of the action of 5,12-Bis(phenylethynyl)naphthacene is the emission of orange light . This can be used in a variety of applications, including the study of molecular interactions .

Action Environment

The action, efficacy, and stability of 5,12-Bis(phenylethynyl)naphthacene can be influenced by various environmental factors. For instance, the intensity of the emitted light can be affected by the surrounding temperature, pH, and the presence of other chemicals .

Safety and Hazards

Propiedades

IUPAC Name |

5,12-bis(2-phenylethynyl)tetracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H20/c1-3-11-25(12-4-1)19-21-31-29-17-9-10-18-30(29)32(22-20-26-13-5-2-6-14-26)34-24-28-16-8-7-15-27(28)23-33(31)34/h1-18,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHYGBCAEPBUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066425 | |

| Record name | Naphthacene, 5,12-bis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,12-Bis(phenylethynyl)naphthacene | |

CAS RN |

18826-29-4 | |

| Record name | 5,12-Bis(2-phenylethynyl)naphthacene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18826-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,12-Bis(phenethynyl)naphthacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018826294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthacene, 5,12-bis(2-phenylethynyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthacene, 5,12-bis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-bis(phenylethynyl)naphthacene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,12-Bis(phenethynyl)naphthacene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKZ3D4QP9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.